1-(4-Ethoxyphenoxy)-2-nitrobenzene
Description
1-(4-Ethoxyphenoxy)-2-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with two functional groups: a nitro group (-NO₂) at the ortho (position 2) and a 4-ethoxyphenoxy group (a phenoxy ether with an ethoxy substituent at the para position) at position 1. The ethoxyphenoxy group contributes electron-donating effects via its oxygen atoms, while the nitro group is strongly electron-withdrawing, creating a polarized electronic environment. This structural duality makes the compound relevant in synthetic chemistry, particularly in coupling reactions and as a precursor to bioactive molecules .
Properties
IUPAC Name |
1-(4-ethoxyphenoxy)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-2-18-11-7-9-12(10-8-11)19-14-6-4-3-5-13(14)15(16)17/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTNGUBRHOOPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenoxy)-2-nitrobenzene can be synthesized through a multi-step process starting with the nitration of 1-(4-ethoxyphenyl)benzene. The nitration reaction involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenoxy)-2-nitrobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 1-(4-ethoxyphenoxy)-2-nitrobenzoic acid.
Reduction: Formation of 1-(4-ethoxyphenoxy)-2-aminobenzene.
Substitution: Formation of 1-(4-ethoxyphenoxy)-2-bromobenzene.
Scientific Research Applications
1-(4-Ethoxyphenoxy)-2-nitrobenzene has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-ethoxyphenoxy)-2-nitrobenzene exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The ethoxy group may enhance the compound's lipophilicity, affecting its absorption and distribution within the body.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
1-Nitro-4-(4-nitrophenoxy)benzene
- Structure: Two nitro groups at positions 1 and 4 of the benzene ring, with a 4-nitrophenoxy substituent.
- Properties: The dual nitro groups amplify electron-withdrawing effects, reducing solubility in polar solvents compared to mono-nitro analogs. X-ray crystallography reveals a monoclinic polymorph with a mean C–C bond length of 0.002 Å and an R factor of 0.039, indicative of high crystallinity .
4-Chloro-1-ethoxy-2-nitrobenzene
- Structure : Ethoxy and nitro groups at positions 1 and 2, respectively, with a chlorine substituent at position 3.
- Properties: The chlorine atom introduces additional electron withdrawal, lowering the melting point compared to ethoxyphenoxy analogs. This compound is used in GC-MS analysis as a reference standard for phenolic derivatives .
- Reactivity: The chlorine substituent enables nucleophilic aromatic substitution, a pathway less accessible in the ethoxyphenoxy derivative due to steric hindrance.
1-(3-Bromopropoxy)-2-nitrobenzene
- Structure: A bromopropoxy chain replaces the ethoxyphenoxy group.
- Properties: The bromine atom enhances reactivity in alkylation reactions (melting point: 36–39°C, density: ~1.516 g/cm³). Its synthesis involves palladium-catalyzed coupling, similar to methods for ethoxyphenoxy derivatives but with lower yields due to bromine’s bulkiness .
- Applications : Intermediate in agrochemical synthesis, where bromine acts as a leaving group.
Functional Group Variations
1-(Difluoromethyl)-2-nitrobenzene
- Structure: A difluoromethyl (-CF₂H) group replaces the ethoxyphenoxy group.
- Properties: The CF₂H group acts as a hydrogen bond donor, mimicking alcohol or thiol bioisosteres. This property is absent in 1-(4-ethoxyphenoxy)-2-nitrobenzene, making the difluoromethyl analog more suitable for drug design .
1-(1-(4-Methoxyphenyl)vinyl)-2-nitrobenzene
- Structure : A vinyl group bridges the nitrobenzene and 4-methoxyphenyl moieties.
- Synthesis : Prepared via Stille coupling (31% yield), with competing dimerization due to steric strain from the ortho-nitro group .
- Reactivity: Undergoes Söderberg annulation to form indole derivatives, a pathway applicable to ethoxyphenoxy analogs with modifications to reaction conditions .
Physicochemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups | Applications |
|---|---|---|---|---|
| This compound* | ~40–45 (predicted) | N/A | Ethoxyphenoxy, nitro | Agrochemical intermediates |
| 1-Nitro-4-(4-nitrophenoxy)benzene | 150–155 | N/A | Dual nitro, phenoxy | Crystallography studies |
| 4-Chloro-1-ethoxy-2-nitrobenzene | N/A | N/A | Chloro, ethoxy, nitro | Analytical standards |
| 1-(3-Bromopropoxy)-2-nitrobenzene | 36–39 | 131–132 (0.5 mmHg) | Bromopropoxy, nitro | Alkylation reactions |
*Predicted values based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
